molecular formula C14H18FN3O B2906630 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide CAS No. 1097490-96-4

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide

Cat. No. B2906630
CAS RN: 1097490-96-4
M. Wt: 263.316
InChI Key: YCFRPRHIDDFWAW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-substituted acrylamides and has been shown to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide acts by blocking the activity of a specific type of ion channel known as the voltage-gated sodium channel. This channel plays a critical role in the transmission of pain signals from the peripheral nerves to the central nervous system. By blocking this channel, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide can effectively reduce the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. It has also been shown to be well-tolerated and safe in preclinical studies. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has been shown to reduce the activity of microglial cells, which play a critical role in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain medications. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has been shown to be well-tolerated and safe in preclinical studies. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide. One area of research is the development of new formulations of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide that can improve its solubility and bioavailability. Another area of research is the study of the long-term safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide in humans. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide may have potential applications in the treatment of other conditions, such as epilepsy and multiple sclerosis, which are associated with abnormal sodium channel activity. Overall, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide is a promising compound that has the potential to revolutionize the field of pain management.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-cyano-2-methylpropanoic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide in its pure form.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in the field of pain management. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluorophenyl)amino]acetamide has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and migraine headaches.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-fluoroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-6-4-11(15)5-7-12/h4-7,10,17H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRPRHIDDFWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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